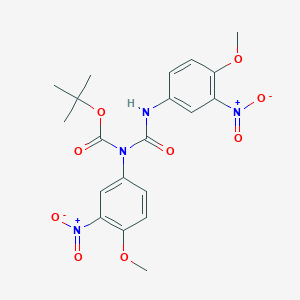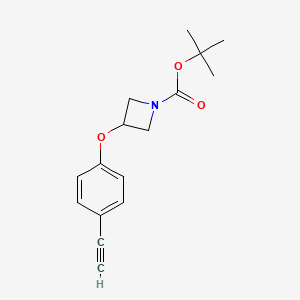
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholine ring, a cyclopropane ring, and a sulfonic acid amide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the cyclopropane ring, and the sulfonic acid amide group. One common synthetic route involves the reaction of morpholine with a suitable cyclopropane derivative, followed by the introduction of the sulfonic acid amide group under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted morpholine and cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid amide hydrochloride can be compared with other similar compounds, such as:
1-Morpholin-4-ylmethyl-cyclopropanesulfonic acid: Lacks the amide group, leading to different chemical properties and reactivity.
Cyclopropanesulfonic acid amide: Lacks the morpholine ring, resulting in different biological activity and applications.
Morpholine derivatives: Compounds with different substituents on the morpholine ring, leading to variations in chemical and biological properties.
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c9-14(11,12)8(1-2-8)7-10-3-5-13-6-4-10;/h1-7H2,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXPHRMVXECIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B8125166.png)

![N-[(3-Iodophenyl)methyl]cyclobutanamine](/img/structure/B8125181.png)









![4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125253.png)

